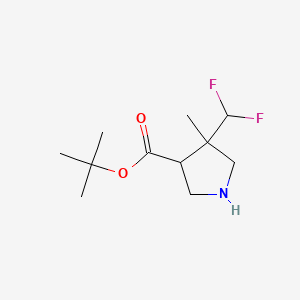
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4-methyl-pyrrolidine-3-carboxylate with a difluoromethylating agent. Common reagents used in this process include difluoromethyl iodide or difluoromethyl sulfone, along with a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-methyl-pyrrolidine-3-carboxylate
- Difluoromethyl pyrrolidine derivatives
- Tert-butyl pyrrolidine carboxylates
Uniqueness
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and tert-butyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for selective interactions with biological targets .
Actividad Biológica
Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate (CAS No. 2639463-48-0) is a synthetic organic compound belonging to the pyrrolidine family. Its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₉F₂N₁O₂
- Molecular Weight : 235.27 g/mol
- Structural Features : The presence of the difluoromethyl group is expected to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
In Vitro Studies
Recent studies have highlighted the protective effects of related compounds against neurotoxic agents like amyloid-beta (Aβ) peptides. For instance:
- A related compound demonstrated an ability to inhibit Aβ aggregation by 85% at concentrations of 100 μM, indicating potential neuroprotective properties against Alzheimer's disease .
- In astrocyte cultures, the compound improved cell viability significantly when co-treated with Aβ peptides, suggesting a protective mechanism against oxidative stress .
Case Studies
While specific case studies on this compound are sparse, the following examples illustrate its potential applications:
- Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from oxidative damage associated with neurodegenerative conditions.
- Anti-inflammatory Effects : The modulation of inflammatory cytokines such as TNF-α and IL-6 has been observed in related studies, suggesting that this compound may also exert anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₁H₁₉F₂N₁O₂ | Pyrrolidine derivative | Potential neuroprotective effects |
| Tert-butyl (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylate | C₁₃H₁₈F₃N₁O₂ | Trifluoromethyl substitution | Inhibits β-secretase |
| Rac-tert-butyl (3R,4R)-4-difluoromethyloxazolidin-2-one | C₁₀H₁₄F₂N₁O₂ | Oxazolidinone structure | Neuroprotective properties |
Propiedades
Fórmula molecular |
C11H19F2NO2 |
|---|---|
Peso molecular |
235.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3 |
Clave InChI |
LXERMKRFWFWZOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1C(=O)OC(C)(C)C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















